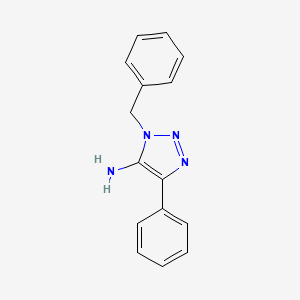

1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine

Overview

Description

1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine is a chemical compound with the molecular formula C15H14N4. It is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and catalysis. This compound is characterized by the presence of a triazole ring substituted with benzyl and phenyl groups, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

Triazolylamine compounds have been known to stabilize copper ions, enhancing their catalytic effect in certain reactions .

Mode of Action

Similar triazolylamine compounds have been reported to stabilize copper ions, preventing their disproportionation and oxidation, thereby enhancing their catalytic effect in the azide-acetylene cycloaddition .

Result of Action

Some triazolylamine derivatives have been screened for their in vitro cytotoxic activity against various cell lines .

Action Environment

It’s worth noting that certain triazolylamine compounds have shown promising results in stabilizing copper ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions .

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine plays a significant role in biochemical reactions, particularly due to its ability to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions . These interactions enable the compound to interact with various enzymes, proteins, and other biomolecules. For instance, the triazole ring in this compound can act as both a hydrogen bond acceptor and donor, facilitating binding to target enzymes . This compound has shown stability against metabolic degradation, enhancing its biocompatibility and making it a valuable tool in biochemical research .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving BT-474 cells, the compound was found to inhibit colony formation in a concentration-dependent manner and induce apoptosis via cell cycle arrest at the sub-G1 and G2/M phases . These effects highlight the compound’s potential in modulating cellular functions and its relevance in cancer research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Molecular modeling studies have shown that the compound can bind to specific sites on target proteins, such as the colchicine binding site of tubulin . This binding can lead to the inhibition of microtubule polymerization, disrupting cellular processes such as mitosis and leading to cell cycle arrest and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound has demonstrated stability against metabolic degradation, which contributes to its sustained activity in biochemical assays . Long-term studies are necessary to fully understand its degradation profile and any potential long-term effects on cellular function. The stability of the compound in various experimental conditions ensures its reliability in prolonged biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can induce apoptosis and inhibit cell proliferation in a dose-dependent manner At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s stability against metabolic degradation suggests that it may have a prolonged half-life in biological systems . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other biochemical agents.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydrophobic nature, indicated by its log Kow value, suggests that it may preferentially accumulate in lipid-rich environments . This property can affect its localization and accumulation in specific cellular compartments, impacting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s ability to engage in hydrogen bonding and π-stacking interactions enables it to localize to specific organelles, such as the mitochondria or nucleus . This localization can influence its activity and function, making it a valuable tool for studying subcellular processes and targeting specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine can be synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This method involves the reaction of benzyl azide with phenylacetylene in the presence of a copper(I) catalyst. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the scalability of the CuAAC reaction makes it a viable option for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.

Major Products:

Oxidation: Triazole N-oxides.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional versatility.

Catalysis: It serves as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of various catalytic processes.

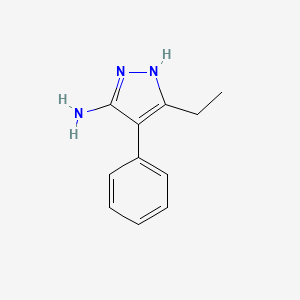

Comparison with Similar Compounds

1-Benzyl-4-phenyl-1H-1,2,3-triazole: Similar structure but lacks the amine group at the 5-position.

1-Benzyl-4-phenyl-1H-1,2,3-triazol-4-ylmethylamine: Contains a methylamine group instead of an amine group at the 5-position.

Uniqueness: 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine is unique due to the presence of the amine group at the 5-position, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other triazole derivatives and expands its range of applications in various fields.

Properties

IUPAC Name |

3-benzyl-5-phenyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c16-15-14(13-9-5-2-6-10-13)17-18-19(15)11-12-7-3-1-4-8-12/h1-10H,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJNNNCLXPPMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356627 | |

| Record name | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199149 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32515-07-4 | |

| Record name | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1268479.png)

![2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile](/img/structure/B1268486.png)

![1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1268487.png)